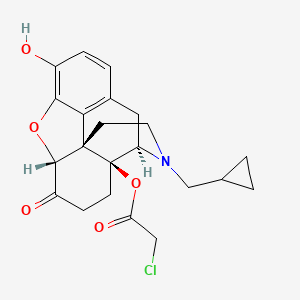
Jasmolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a lactone compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Jasmolactone is known for its pleasant aroma, which is reminiscent of jasmine, apricot, and coconut. This compound is widely used in the fragrance industry due to its unique scent profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Jasmolactone is synthesized through an intramolecular esterification reaction involving 4-hydroxydec-8-enoic acid in the presence of an acid catalyst. The cyclization of this molecule results in the formation of a δ-lactone . Another method involves the semi-hydrogenation of lactone 6a over a Lindlar catalyst in methanol, yielding a yellow oil that is further purified .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of acid catalysts and hydrogenation processes are common in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Jasmolactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its dihydroderivatives.
Substitution: this compound can participate in substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon or Lindlar catalyst.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Dihydroderivatives of this compound.
Substitution: Various substituted lactones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Jasmolactone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of fragrance-based therapies.
Industry: Widely used in the fragrance industry for its unique scent profile, contributing to the formulation of perfumes and scented products
Wirkmechanismus
The mechanism of action of Jasmolactone involves its interaction with olfactory receptors, leading to the perception of its characteristic scent. At the molecular level, this compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its potential biological activities may involve interactions with cellular targets, leading to antimicrobial or antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Jasmonyl: Another lactone with a jasmine-like scent.
Lactojasmone: Similar in structure but with a softer, milder scent.
Methyl Laitone: A constitutional isomer with a coconut-like smell
Uniqueness: Jasmolactone stands out due to its unique combination of fruity, floral, and lactonic notes. Its ability to impart a jasmine-like aroma with hints of apricot and coconut makes it a valuable ingredient in the fragrance industry. Compared to similar compounds, this compound offers a more complex and versatile scent profile .
Eigenschaften
CAS-Nummer |
68959-28-4 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
6-hex-3-enyloxan-2-one |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h3-4,10H,2,5-9H2,1H3 |
InChI-Schlüssel |
UJHDFCVFLRPEJQ-UHFFFAOYSA-N |
SMILES |
CCC=CCCC1CCCC(=O)O1 |
Isomerische SMILES |
CC/C=C\CCC1CCCC(=O)O1 |
Kanonische SMILES |
CCC=CCCC1CCCC(=O)O1 |
Siedepunkt |
140.00 °C. @ 1.00 mm Hg |
Dichte |
0.97-0.99 |
Key on ui other cas no. |
68959-28-4 |
Physikalische Beschreibung |
colourless liquid with a milky buttery odour |
Löslichkeit |
insoluble in water; soluble in fat |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)


![(9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259707.png)





![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)


